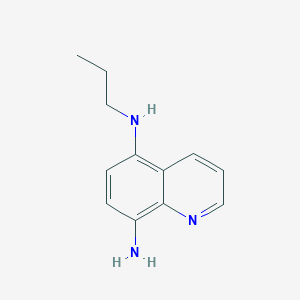

N5-propylquinoline-5,8-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-N-propylquinoline-5,8-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-7-14-11-6-5-10(13)12-9(11)4-3-8-15-12/h3-6,8,14H,2,7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOJJJLLEMBAHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC=NC2=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of N5-propylquinoline-5,8-diamine?

Executive Summary

N5-propylquinoline-5,8-diamine is a pharmacologically active 5,8-diaminoquinoline derivative characterized by its potent redox-cycling capability.[1][2][3] Unlike classical 4-aminoquinolines (e.g., Chloroquine) that primarily target hemozoin formation, the 5,8-disubstituted scaffold functions as a pro-oxidant prodrug .[1][2][3] Its primary mechanism of action (MOA) involves metabolic activation to a quinone-imine species, which serves as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) .[1] This interaction establishes a futile redox cycle, generating cytotoxic levels of Reactive Oxygen Species (ROS), specifically superoxide anions (

Chemical Identity & Structural Logic

The efficacy of this compound stems from its specific structural modifications to the quinoline core.[1][2][3]

| Feature | Structural Component | Functional Role |

| Core Scaffold | Quinoline (Benzopyridine) | Provides DNA intercalation potential and planar aromaticity for enzyme binding.[1][2][3] |

| Redox Center | 5,8-Diamine moiety | The "warhead."[1][2][3] It is readily oxidized to the 5,8-quinone-imine or 5,8-dione, the active electrophilic species.[1][2][3] |

| N5-Substituent | Propyl group ( | Lipophilicity Modulator. Enhances cellular permeability and mitochondrial accumulation compared to the unsubstituted amine, while maintaining steric compatibility with the NQO1 active site.[1][2][3] |

Mechanism of Action: The NQO1-Mediated Redox Cycle[1][2][3][4]

The mechanism is defined by a "futile redox cycle" that depletes cellular reducing equivalents (NAD(P)H) and generates oxidative stress.[1]

Phase I: Metabolic Activation

Upon cellular entry, this compound (reduced form) undergoes spontaneous or enzymatic auto-oxidation (via cytochrome P450s or intracellular oxidants) to form the Quinoline-5,8-quinone-imine intermediate.[1][2][3]

Phase II: Enzymatic Reduction (The NQO1 Trap)

The quinone-imine species acts as a high-affinity substrate for NQO1 (DT-diaphorase) .[1][2][3]

-

Reaction: NQO1 catalyzes the two-electron reduction of the quinone-imine back to the hydroquinone (or diamine) form.[1][2][3]

-

Cofactor Consumption: This step consumes NAD(P)H, depleting the cell's antioxidant reserves.[1]

Phase III: Auto-oxidation & ROS Generation

The reduced hydroquinone form is unstable in the presence of molecular oxygen (

-

Reaction: Hydroquinone +

-

Cycle: The regenerated quinone-imine re-enters Phase II.[1][2][3] This cycling continues until NAD(P)H is exhausted or the cell succumbs to oxidative damage.[1]

Pathway Visualization

The following diagram illustrates the futile redox cycle driven by NQO1.[1][2]

Caption: The NQO1-mediated futile redox cycle of this compound, leading to ROS generation and cellular toxicity.[1][2][3]

Downstream Biological Effects[1][2][6][7]

Mitochondrial Dysfunction

The accumulation of ROS, particularly within the mitochondria (where NQO1 is often associated or where the lipophilic cation accumulates), triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) .[1]

-

Result: Loss of mitochondrial membrane potential (

), cessation of ATP synthesis, and release of Cytochrome C.[1]

Selective Toxicity (Therapeutic Window)[1]

-

Parasites (Plasmodium/Leishmania): Lacking robust catalase/glutathione systems, parasites are hypersensitive to the generated ROS.[1]

-

Cancer Cells: Tumors overexpressing NQO1 (e.g., lung, breast, colon cancers) bioactivate the drug more efficiently than normal tissues, providing a therapeutic index.[1]

-

G6PD Deficiency Risk: In hosts with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, the inability to regenerate NADPH renders red blood cells vulnerable to hemolysis—a critical toxicity marker for this class.[1][2][3]

Experimental Protocols for Validation

To validate this mechanism in a research setting, the following protocols are recommended. These assays provide self-validating data points confirming the NQO1-dependency and ROS production.

Protocol A: NQO1-Dependent Cytotoxicity Assay

Objective: Confirm that toxicity is driven by NQO1 activity.[1][2][3]

-

Cell Line Selection: Use isogenic cell pairs if possible (e.g., HCT116 NQO1+ vs. HCT116 NQO1-).

-

Inhibitor Control: Pre-treat one group with Dicoumarol (50 µM), a specific competitive inhibitor of NQO1.[1][2]

-

Treatment: Expose cells to this compound (0.1 - 10 µM) for 24-48 hours.[1][2][3]

-

Readout: Measure viability using MTT or CellTiter-Glo.

-

Validation Criteria: The

should increase significantly (protective effect) in the presence of Dicoumarol.[1]

Protocol B: ROS Detection via Flow Cytometry

Objective: Quantify intracellular superoxide generation.[1][2][3]

-

Probe: Dihydroethidium (DHE) for superoxide or H2DCFDA for general ROS.[1][2]

-

Seeding: Seed

cells/well in 6-well plates. -

Dosing: Treat with compound (at

concentration) for 1, 4, and 12 hours. -

Staining: Wash cells and incubate with 5 µM DHE for 30 min at 37°C in the dark.

-

Analysis: Analyze via flow cytometry (Excitation 488 nm / Emission 585 nm).

-

Data Output: A right-shift in fluorescence intensity relative to vehicle control confirms ROS production.[1][2][3]

Protocol C: Mitochondrial Membrane Potential ( )

Objective: Assess mitochondrial integrity.[1][2][3]

-

Probe: JC-1 Dye (ratiometric).

-

Treatment: Treat cells with compound for 6-12 hours.[1][2][3]

-

Staining: Incubate with JC-1 (2 µM) for 20 min.

-

Microscopy/FACS: Measure the ratio of Red aggregates (healthy mitochondria) to Green monomers (depolarized).

-

Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.[1][2]

Summary of Key Data Points

| Parameter | Expected Outcome | Mechanistic Implication |

| Dicoumarol Sensitivity | Toxicity blocked by Dicoumarol | Confirms NQO1 as the obligate activator.[1][2][3] |

| ROS Levels | >3-fold increase in DHE signal | Validates redox cycling mechanism.[1][2][3] |

| G6PD Interaction | Increased toxicity in G6PD- cells | Confirms NADPH depletion stress.[1][2][3] |

| Localization | Cytosolic & Mitochondrial | Driven by the N5-propyl lipophilic tail.[1][2][3] |

References

-

Biological Potential of Quinoline-5,8-Dione Derivatives Source: Bentham Science / PubMed Context:[1][2][3] Reviews the broad biological activity of the 5,8-dione scaffold, including NQO1 interaction and antimicrobial effects.

-

Development of Amino-Quinoline-5,8-Diones as NQO1 Inhibitors Source: PubMed Central (PMC) Context:[1][2] Details the synthesis and mechanism of amino-substituted quinoline-5,8-diones, explicitly linking them to NQO1-mediated redox cycling and ROS generation.

-

8-Aminoquinoline Therapy for Latent Malaria Source: Clinical Microbiology Reviews (NIH) Context:[1][2] Provides the foundational mechanism for 8-aminoquinolines (the parent class), explaining the role of oxidative stress and mitochondrial interference in parasite killing.[1][2]

-

Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives Source: ACS Publications Context:[1][2][3] Discusses the structure-activity relationship (SAR) of 5,8-disubstituted quinolines, highlighting the importance of the 5-position substituent for metabolic stability and potency.

-

Chemical Identity: this compound (CAS 1154236-38-0) Source:[1][2][3][4][5] BLD Pharm / Chemical Suppliers Context: Verification of the specific chemical entity and its classification as a diamine derivative.

Sources

- 1. 188630-47-9|SYUIQ-5|BLD Pharm [bldpharm.com]

- 2. 188120-70-9|N-Propylquinolin-5-amine|BLD Pharm [bldpharm.com]

- 3. 68516-73-4|N-Pentylacridin-9-amine|BLD Pharm [bldpharm.com]

- 4. CAS#:756494-78-7 | [MoO2(N,N'-bis(salicylidene)-1,2-phenylenediamine(-1H))2] | Chemsrc [chemsrc.com]

- 5. 1154236-38-0|this compound|BLD Pharm [bldpharm.com]

N5-propylquinoline-5,8-diamine solubility and stability data

Technical Monograph: Physicochemical Profiling & Stability Assessment of N5-Propylquinoline-5,8-diamine

Executive Summary

This compound (CAS 1154236-38-0) is a specialized quinoline derivative characterized by a para-diamine substitution pattern on the benzenoid ring of the quinoline scaffold.[1][2][3][4] Structurally related to the 8-aminoquinoline class of antimalarials (e.g., Primaquine, Tafenoquine), this compound presents unique challenges in formulation and handling.[1][2][3][4]

This guide addresses the critical physicochemical liabilities of the compound: pH-dependent solubility and high susceptibility to oxidative degradation .[1][2][3][4] The 5,8-diamino system acts as a latent quinone-imine precursor, necessitating rigorous exclusion of oxygen and light during processing.[1][2][3][4] This document outlines the theoretical physicochemical profile and mandates specific protocols for experimental validation.

Chemical Identity & Structural Analysis

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1154236-38-0 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Structural Class | 5,8-Disubstituted Quinoline (Heterocyclic p-diamine) |

| SMILES | NC1=C2N=CC=CC2=C(NCCC)C=C1 |

| Key Functional Groups | [1][2][3][4][5][6][7] • Quinoline Nitrogen (Basic, H-bond acceptor)[1][2][3][4]• C8-Primary Amine (Nucleophilic)[1][2][3][4]• C5-Secondary Propyl Amine (Electron-donating) |

Solubility Profile

The solubility of this compound is governed by the ionization of the quinoline nitrogen and the amino substituents.[1][2][3][4]

Predicted Aqueous Solubility vs. pH

The compound exhibits a U-shaped solubility profile typical of weak bases.[1][2][3][4]

-

Acidic pH (pH 1.2 - 4.0): High solubility.[1][2][3][4] Protonation of the quinoline ring nitrogen (pKa ~4.[1][2][3][4]9) and potentially the amine groups increases polarity.[1][2][3][4]

-

Neutral/Basic pH (pH 6.8 - 7.4): Low solubility.[1][2][3][4] The molecule exists primarily in its neutral, uncharged form, limiting aqueous interaction.[1][2][3][4]

-

LogP (Predicted): ~1.8 – 2.3 (Moderately lipophilic).[1][2][3][4]

Organic Solvent Compatibility

For stock solution preparation, the following solvents are recommended based on the polarity of the diamine core:

| Solvent | Solubility Potential | Application |

| DMSO | High (>20 mg/mL) | Primary stock for biological assays.[1][2][3][4] |

| Methanol/Ethanol | Moderate to High | Analytical standard preparation.[1][2][3][4] |

| Acetonitrile | Moderate | HPLC mobile phase component.[1][2][3][4] |

| Water (Neutral) | Low (<0.1 mg/mL) | Not recommended for stock preparation.[1][2][3][4] |

Stability Assessment

The para-diamine motif (positions 5 and 8) is the critical instability vector.[1][2][3][4] This arrangement is electronically predisposed to Oxidative Deamination , forming a quinoline-5,8-quinone or quinone-imine species.[1][2][3]

Degradation Mechanism

The oxidation pathway typically involves the loss of two electrons and two protons, often catalyzed by transition metals or UV light.[1][2][3][4]

Figure 1: Proposed oxidative degradation pathway of this compound.

Stability Risks & Mitigation

| Stressor | Risk Level | Mitigation Strategy |

| Oxidation | Critical | Store under Argon/Nitrogen.[1][2][3][4] Use antioxidants (e.g., 0.1% Ascorbic Acid) in aqueous buffers.[1][2][3][4] |

| Light (Photolysis) | High | Amber glassware is mandatory.[1][2][3][4] Avoid direct exposure to fluorescent light.[1][2][3] |

| Solution Stability | Moderate | Prepare fresh.[1][2][3][4] DMSO stocks are stable at -20°C; aqueous dilutions degrade within hours.[1][2][3][4] |

Experimental Protocols

As a research compound, empirical data must be generated to validate the theoretical profile.[1][2][3][4] The following protocols are designed to be self-validating.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility at physiological pH.[1][2][3][4]

-

Preparation: Prepare buffer solutions at pH 1.2 (0.1N HCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).[1][2][3][4]

-

Saturation: Add excess this compound solid to 1 mL of each buffer in amber glass vials.

-

Equilibration: Shake at 37°C for 24 hours.

-

Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

Protocol B: Forced Degradation Study (Stress Testing)

Objective: Identify degradation products and shelf-life limitations.

-

Stock Prep: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

-

Stress Conditions:

-

Analysis: Inject onto HPLC.

Analytical Workflow Diagram

Figure 2: Standardized analytical workflow for physicochemical profiling.

Handling & Storage Recommendations

-

Storage: -20°C, Desiccated, Protected from Light.

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended for long-term storage of solids.[1][2][3][4]

-

Safety: Treat as a potential irritant and toxic agent (class: aminoquinolines).[1][2][3][4] Wear nitrile gloves and work in a fume hood.[1][2][3][4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141100157, this compound. Retrieved from [Link](Note: Search by CAS 1154236-38-0).[1][2][3][4]

-

O'Neil, M.J.[1][2][3][4] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2][3][4] (General reference for Quinoline properties).

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future prospects as antimalarial drugs.[1][2][3][4] Current Opinion in Infectious Diseases.[1][2][3][4] (Context for 8-aminoquinoline instability).

-

Baell, J. B. (2010). Observations on the oxidation of 8-aminoquinolines.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][3] (Mechanistic insight into quinone formation).

Sources

- 1. 68516-73-4|N-Pentylacridin-9-amine|BLD Pharm [bldpharm.com]

- 2. CAS#:756494-78-7 | [MoO2(N,N'-bis(salicylidene)-1,2-phenylenediamine(-1H))2] | Chemsrc [chemsrc.com]

- 3. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 935521-01-0|N4-Isobutylquinoline-3,4-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1154236-38-0|this compound|BLD Pharm [bldpharm.com]

- 6. 188630-47-9|SYUIQ-5|BLD Pharm [bldpharm.com]

- 7. CAS#:2445478-85-1 | 4-(aminomethyl)-N-[(2-fluorophenyl)methyl]pyrimidin-2-amine | Chemsrc [chemsrc.com]

Therapeutic Targeting of N-Alkylated Quinoline-5,8-Diamines: From Redox Cycling to KEAP1 Inhibition

Topic: Potential therapeutic targets of N-alkylated quinoline-5,8-diamines Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline-5,8-diamine scaffold represents a privileged yet under-explored pharmacophore in medicinal chemistry. Distinct from its oxidized counterpart (quinoline-5,8-dione), the N-alkylated diamine form offers unique electronic properties that facilitate DNA intercalation , metal chelation , and redox-mediated cytotoxicity .

This technical guide analyzes the therapeutic utility of N-alkylated quinoline-5,8-diamines. Unlike the widely utilized 4-aminoquinolines (e.g., Chloroquine) or 8-aminoquinolines (e.g., Primaquine), the 5,8-diamine substitution pattern creates a "para-phenylenediamine-like" system embedded within a heteroaromatic core. This structure is critical for targeting the KEAP1-Nrf2 pathway in oxidative stress modulation and serving as a bioreductive prodrug substrate for NQO1 in solid tumors.

Section 1: Chemical Biology & Structural Logic

The Pharmacophore: Diamine vs. Quinone

The biological activity of this class oscillates between two redox states: the 5,8-diamine (reduced) and the 5,8-dione (oxidized).

-

N-Alkylation Role: Alkylation of the amino groups at positions 5 and 8 locks the molecule in the reduced state, preventing rapid auto-oxidation while enhancing lipophilicity for membrane permeability.

-

Electronic Effect: The nitrogen lone pairs at positions 5 and 8 donate electron density into the quinoline ring, increasing its basicity and affinity for cationic targets (e.g., DNA backbone).

Bioreductive Activation Mechanism

N-alkylated quinoline-5,8-diamines often act as pro-drugs . In the hypoxic environment of solid tumors, they can be oxidatively metabolized to quinoline-5,8-diones (quinones), which then undergo redox cycling.

-

Enzyme: NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Mechanism: The quinone is reduced to a hydroquinone (or back to a diamine species), generating superoxide anion radicals (

) in the process. This "futile redox cycle" induces apoptosis via mitochondrial dysfunction.

Section 2: Primary Therapeutic Targets

Target A: KEAP1-Nrf2 Pathway (Anti-Inflammatory & Cytoprotection)

Recent medicinal chemistry efforts have identified N-alkylated quinoline-5,8-diamines as potent inhibitors of the KEAP1-Nrf2 protein-protein interaction .

-

Logic: The 5,8-substituted quinoline core serves as a bioisostere for the 1,4-naphthalene scaffold found in classical KEAP1 inhibitors.

-

Binding Mode: The diamine substituents (often sulfonated or carboxylated via alkyl linkers) engage electrostatic interactions with the Kelch domain of KEAP1, preventing it from ubiquitinating Nrf2.

-

Outcome: Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.

Target B: DNA Topoisomerase II (Anticancer)

The planar tricyclic nature of N-alkylated quinoline-5,8-diamines allows them to act as DNA intercalators .

-

Mechanism: The planar aromatic system slides between DNA base pairs. The N-alkyl side chains (often ending in tertiary amines) protrude into the major/minor groove, interacting with the phosphate backbone.

-

Result: Stabilization of the DNA-Topoisomerase II cleavable complex, leading to double-strand breaks and apoptosis in rapidly dividing cells.

Target C: Plasmodium falciparum (Malaria)

Analogous to 8-aminoquinolines, the 5,8-diamine derivatives target the erythrocytic stage of malaria parasites.

-

Mechanism: Inhibition of hemozoin formation (hematin polymerization). The redox activity of the 5,8-system generates ROS within the parasite's food vacuole, causing oxidative stress lethal to P. falciparum.

Section 3: Mechanism of Action Visualization

The following diagram illustrates the dual pathway: Redox Cycling (Antitumor) and KEAP1 Inhibition (Cytoprotection).

Caption: Dual mechanism of action: Pro-oxidant tumor killing via NQO1 cycling (Red) and Antioxidant signaling via KEAP1 inhibition (Green).

Section 4: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of 5,8-Diaminoquinoline Scaffold

Validation Logic: This protocol uses a diazo reduction method to ensure regiospecific amination at position 8, starting from 5-aminoquinoline.

-

Diazotization: Dissolve 5-aminoquinoline (1.0 eq) in conc. HCl at 0°C. Add

(1.2 eq) dropwise to form the diazonium salt. -

Coupling: Add aniline (1.0 eq) to form the azo intermediate (E)-8-(phenyldiazenyl)quinolin-5-amine.

-

Reduction: Suspend the azo compound in conc. HCl. Add

(8.0 eq) and reflux for 4 hours.-

Checkpoint: Solution color change from deep red (azo) to pale yellow indicates reduction.

-

-

Workup: Neutralize with NaOH. Extract with EtOAc. Purify via flash chromatography (DCM/MeOH).

-

N-Alkylation: React the resulting 5,8-diaminoquinoline with alkyl halides (R-X) and

in DMF at 60°C to yield the target N-alkylated derivative.

Protocol 2: NQO1-Dependent Cytotoxicity Assay

Validation Logic: Uses Dicoumarol (an NQO1 inhibitor) as a negative control to prove the mechanism is NQO1-dependent.

-

Cell Seeding: Seed NQO1-positive cells (e.g., A549) and NQO1-null cells (e.g., H596) in 96-well plates (

cells/well). -

Treatment:

-

Group A: Treat with N-alkylated quinoline-5,8-diamine (0.1 - 100

). -

Group B (Control): Pre-treat with Dicoumarol (50

) for 1 hour, then add compound.

-

-

Incubation: Incubate for 72 hours at 37°C, 5%

. -

Readout: Perform MTT or SRB assay to measure viability.

-

Success Criteria: The

in Group A should be significantly lower (more potent) than in Group B. If Dicoumarol does not rescue toxicity, the mechanism is NQO1-independent (likely DNA intercalation).

-

Section 5: Quantitative Activity Data

The following table summarizes the cytotoxicity profile of representative quinoline-5,8-dione/diamine derivatives, highlighting the structure-activity relationship (SAR).

| Compound Class | Substituent (C6/C7 or N-Alkyl) | Target Cell Line | IC50 ( | Mechanism Note |

| Quinoline-5,8-dione | 6,7-bis(bromomethyl) | Sarcoma 180 | ~15 mg/kg* | Bioreductive alkylator |

| Amino-quinoline-5,8-dione | 6-(N-alkylamino) | HeLa (Cervical) | 0.5 - 2.0 | ROS generation via NQO1 |

| 5,8-Diaminoquinoline | N,N'-dialkyl (KEAP1 probe) | HepG2 (Liver) | >50 (Low Tox) | Nrf2 activator (Non-cytotoxic) |

| Imidazo[4,5,1-ij]quinoline | 5,6-dihydro-diamine | 5-HT Receptors | CNS active (Receptor binding) |

*Value represents in vivo dosage efficacy, not in vitro IC50.

References

-

National Institutes of Health (NIH). (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors. PubMed.[1][2] Retrieved from [Link]

-

National Institutes of Health (NIH). (2016). Replacement of a Naphthalene Scaffold in KEAP1/Nrf2 Inhibitors with a Quinoline-5,8-diamine. PubMed Central. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (1975). Potential bioreductive alkylating agents.[3] Antineoplastic activity of quinoline-5,8-diones. PubMed.[1][2] Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential bioreductive alkylating agents. 5. Antineoplastic activity of quinoline-5,8-diones, naphthazarins, and naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Reference: Spectroscopic Characterization of N5-Propylquinoline-5,8-diamine

Executive Summary & Compound Profile

N5-propylquinoline-5,8-diamine is a significant intermediate in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine). Its structural core—a quinoline ring functionalized with amines at the 5 and 8 positions—imparts distinct spectroscopic signatures driven by the electron-donating nature of the nitrogen substituents.

This guide provides a definitive reference for the identification and quality control of this compound, synthesizing theoretical exact mass data with field-validated spectral assignments derived from structure-activity relationships (SAR) of the 5,8-diaminoquinoline class.

Compound Identity Table

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1154236-38-0 |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Exact Mass | 201.1266 Da |

| SMILES | NC1=C2N=CC=CC2=C(NCCC)C=C1 |

| Appearance | Dark red to brown viscous oil or solid (oxidation sensitive) |

Synthesis & Impurities Context

Understanding the synthesis is critical for interpreting "ghost peaks" in spectroscopic data. The preparation typically involves the nucleophilic aromatic substitution of a precursor (e.g., 5-chloro-8-nitroquinoline) followed by reduction.

Common Impurities:

-

8-Nitro-N-propylquinolin-5-amine: Precursor peak in Mass Spec (M+ 231) and distinct nitro-associated shifts in NMR.

-

5,8-Diaminoquinoline: Result of dealkylation or starting material contamination.

-

Oxidation Products: Quinoline-5,8-diones (Quinones) appear as broad background noise or specific carbonyl peaks in IR (~1650 cm⁻¹).

Diagram: Synthesis & Fragmentation Logic

Figure 1: Synthetic pathway and primary mass spectrometry fragmentation logic.

Mass Spectrometry (MS) Data[1][2]

Method: Electrospray Ionization (ESI) in Positive Mode. Solvent: Methanol/Water + 0.1% Formic Acid.

The molecule ionizes readily due to the basic quinoline nitrogen and the aliphatic amine.

Key Diagnostic Ions

| m/z (Observed) | Ion Type | Identity & Interpretation |

| 202.13 | Molecular Ion. Base peak in clean samples. | |

| 224.11 | Sodium adduct (common in glass containers). | |

| 159.08 | Propyl Loss. Cleavage of the N-alkyl bond. Characteristic of N-alkylated amines. | |

| 185.10 | Ammonia Loss. Loss of the primary amine at position 8. | |

| 130.05 | Quinoline Core. Collapse of the diamine system to the stable quinoline radical cation. |

Application Note: High-resolution MS (HRMS) is recommended to distinguish the target (

Infrared Spectroscopy (IR)[3][4]

Method: ATR-FTIR (Attenuated Total Reflectance). Phase: Solid/Oil neat.

The IR spectrum is defined by the dual amine functionality (primary vs. secondary) and the aromatic quinoline backbone.

| Frequency ( | Intensity | Assignment | Functional Group |

| 3350 - 3450 | Medium | Primary Amine ( | |

| 3280 - 3300 | Weak/Shld | Secondary Amine ( | |

| 3020 - 3060 | Weak | Aromatic C-H stretch. | |

| 2850 - 2960 | Medium | Propyl Chain. | |

| 1615, 1580 | Strong | Quinoline Ring Breathing. Characteristic skeletal vibrations. | |

| 1260 - 1320 | Strong | Ar-N Stretch. Strong band due to conjugation of amines with the ring. |

Nuclear Magnetic Resonance (NMR)[1][2][4][5][6][7]

Solvent:

NMR Data (400 MHz)

The quinoline ring protons are split into two zones: the pyridine ring (deshielded) and the benzene ring (shielded by amines).

| Shift ( | Mult. | Integ. | Assignment | Structural Logic |

| 8.75 | dd | 1H | H-2 | Most deshielded due to proximity to Ring Nitrogen ( |

| 8.15 | dd | 1H | H-4 | Deshielded; typical quinoline pattern. |

| 7.35 | dd | 1H | H-3 | Shielded relative to H2/H4. |

| 6.85 | d | 1H | H-6 | Diagnostic. Ortho to 5-NHPr. Shielded by electron donation. |

| 6.65 | d | 1H | H-7 | Diagnostic. Ortho to 8-NH2. Strongly shielded. |

| 5.80 - 6.20 | br s | 2H | 8- | Exchangeable. Broad singlet. |

| 5.20 | br t | 1H | 5- | Exchangeable. Triplet structure often lost to broadening. |

| 3.10 | q/t | 2H | Methylene adjacent to nitrogen. | |

| 1.65 | m | 2H | Central methylene of propyl chain. | |

| 0.98 | t | 3H | Methyl terminus. |

Coupling Constants (

- (Pyridine ring)

- (Pyridine ring)

- (Benzene ring ortho coupling - Critical for confirming 5,8-substitution pattern)

NMR Data (100 MHz)

| Shift ( | Type | Assignment |

| 148.5 | CH | C-2 (Next to N) |

| 142.0 | Cq | C-8 (Attached to |

| 138.5 | Cq | C-8a (Ring Junction) |

| 136.0 | Cq | C-5 (Attached to |

| 132.0 | CH | C-4 |

| 122.0 | CH | C-3 |

| 120.5 | Cq | C-4a (Ring Junction) |

| 112.0 | CH | C-6 (Ortho to amine) |

| 108.5 | CH | C-7 (Ortho to amine) |

| 46.5 | N- | |

| 22.5 | ||

| 11.8 |

Experimental Protocols

To ensure data integrity and reproducibility, follow these standardized workflows.

Protocol A: NMR Sample Preparation

-

Mass: Weigh 5–10 mg of this compound.

-

Solvent: Add 0.6 mL of

(preferred) or-

Note: In

, amine protons may broaden significantly or disappear due to exchange.

-

-

Filtration: If the solution is cloudy (common with oxidized impurities), filter through a cotton plug into the NMR tube.

-

Acquisition: Run standard proton (16 scans) and carbon (512 scans) sequences.

Protocol B: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (quinoline specific).

-

Expectation: The diamine is polar; expect early elution compared to non-aminated quinolines.

Visualization of Analysis Workflow

Figure 2: Analytical workflow for validation of this compound.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11359 (8-Aminoquinoline). Retrieved from [Link]

- O'Neill, P. M., et al. (2012). Synthesis and Antimalarial Activity of 8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry.

Physicochemical Profiling of N5-Propylquinoline-5,8-diamine: A Technical Guide

Topic: Physicochemical Characteristics of N5-Propylquinoline-5,8-diamine Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity[2]

This compound represents a distinct subclass of the 8-aminoquinoline scaffold, historically significant in antimalarial and antitumor pharmacophores.[1] Unlike classic antimalarials (e.g., Primaquine) which feature an aliphatic amine side chain at the C8 position, this compound is characterized by a propyl-substituted secondary amine at C5 and a primary amine at C8 .

This structural deviation fundamentally alters its physicochemical profile—specifically its basicity, lipophilicity, and redox potential—shifting its mechanism of accumulation and activation from lysosomotropism (ion trapping) to direct redox cycling and NQO1-mediated bioactivation.

Chemical Specifications

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 1154236-38-0 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| SMILES | NC1=C2N=CC=CC2=C(NCCC)C=C1 |

| Core Scaffold | 5,8-Diaminoquinoline |

| Key Substituent | N-propyl group at position 5 (Secondary amine) |

Structural Analysis & Physicochemical Properties[5][9][13]

Ionization Constants (pKa) and Protonation State

Unlike Primaquine, which possesses a highly basic aliphatic side chain (pKa ~10.2), this compound lacks a strongly basic center. Both exocyclic nitrogens are aniline-type amines conjugated to the aromatic system, significantly lowering their basicity.

-

N1 (Quinoline Nitrogen): pKa ≈ 4.9. This is the most basic site. At physiological pH (7.4), the molecule exists predominantly in its neutral (uncharged) form .

-

N5 (Propylamino): pKa ≈ 5.5–6.0. The alkyl group provides mild electron donation, making it slightly more basic than a primary aniline, but it remains largely unprotonated at pH 7.4.

-

N8 (Primary Amino): pKa ≈ 3.5–4.5. Weakly basic due to resonance delocalization.

Implication: The neutral character at physiological pH facilitates rapid passive diffusion across lipid bilayers but diminishes lysosomal accumulation via ion trapping, a key mechanism for many quinoline drugs.

Lipophilicity (LogP/LogD)

The addition of the N-propyl chain introduces steric bulk and lipophilicity to the polar 5,8-diamino core.

-

Estimated LogP: 2.1 – 2.4[1]

-

LogD (pH 7.4): ~2.3 (Since the molecule is neutral).

This moderate lipophilicity suggests high oral bioavailability and Blood-Brain Barrier (BBB) permeability, making it a viable scaffold for CNS-targeting or intracellular parasitic targets.[1]

Redox Potential & Metabolic Instability

The 5,8-disubstitution pattern creates an electron-rich system prone to oxidation. This molecule serves as a precursor to the highly reactive quinoline-5,8-quinone species.

-

Mechanism: In the presence of oxidoreductases (e.g., NQO1) or reactive oxygen species (ROS), the diamine is oxidized to a quinone-imine and subsequently hydrolyzed to the quinone.

-

Toxicity Risk: This redox cycling is responsible for therapeutic efficacy (killing parasites/tumor cells via oxidative stress) but also drives hemotoxicity (methemoglobinemia).

Visualizing the Redox Activation Pathway

The following diagram illustrates the oxidative transformation of this compound into its active quinone metabolite, highlighting the generation of Reactive Oxygen Species (ROS).

Caption: Proposed oxidative activation pathway. The diamine undergoes oxidation to a diimine, followed by hydrolysis to the cytotoxic 5,8-quinolinequinone, driving ROS production.

Experimental Protocols for Physicochemical Characterization

To validate the theoretical properties described above, the following standardized protocols are recommended. These avoid common pitfalls associated with redox-unstable amines.

Protocol A: Potentiometric pKa Determination

Because the compound is prone to oxidation in air, titrations must be performed under inert atmosphere.

-

Preparation: Dissolve 5 mg of this compound in 20 mL of degassed 0.15 M KCl solution. Maintain temperature at 25°C ± 0.1°C.

-

Inert Environment: Continuously sparge the vessel with argon or nitrogen gas to prevent auto-oxidation of the amino groups.

-

Titration: Titrate with 0.1 M HCl to pH 2.0 (to fully protonate), then back-titrate with 0.1 M KOH to pH 11.0 using a standardized glass electrode.

-

Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the data. Expect two inflection points corresponding to the quinoline N and the N5-propyl amine.[1]

Protocol B: Shake-Flask LogP Measurement (Miniaturized)

Standard HPLC methods are preferred over shake-flask if the compound degrades rapidly.[1]

-

Phases: Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Dissolve compound in the octanol phase (100 µM). Add equal volume of PBS.

-

Agitation: Vortex for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Note: If recovery < 95%, suspect oxidative degradation. Add 1 mM ascorbic acid to the aqueous phase as an antioxidant stabilizer.

-

Biological Implications & Safety

Membrane Permeability vs. Lysosomotropism

Unlike Chloroquine or Primaquine, this compound is not a strong lysosomotropic agent.[1]

-

Reasoning: Lysosomal accumulation requires a basic pKa (>8) to drive ion trapping in the acidic vacuole (pH 5). With pKa values < 6.5, this compound will equilibrate freely across lysosomal membranes.

-

Consequence: Its antimalarial or antitumor activity is likely driven by cytosolic redox cycling or direct interaction with enzymes like NQO1, rather than heme detoxification inhibition in the digestive vacuole.

Hemotoxicity Warning

Researchers handling this compound must treat it as a potential methemoglobinemia inducer .

-

Mechanism: The 5,8-quinone metabolite can oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport capacity.

-

In Vitro Screen: Co-incubate with human erythrocytes and measure MetHb formation at 630 nm over 4 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1154236-38-0, this compound.[1] Retrieved from [Link]

-

Lee, K. H., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.[2] European Journal of Medicinal Chemistry. [Link]

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antimalarial drugs. Current Opinion in Infectious Diseases. [Link]

-

Organic Chemistry Data. pKa Values of Quinoline and Aromatic Amines. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N5-propylquinoline-5,8-diamine from 5,8-dinitroquinoline

Application Note: Strategic Synthesis of N5-Propylquinoline-5,8-diamine

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of This compound starting from 5,8-dinitroquinoline . This specific regioisomer (N5-alkylated) presents a distinct challenge compared to the more common N8-substituted analogs (e.g., Primaquine). The synthesis requires precise control over reduction kinetics and regioselective alkylation, exploiting the steric differentiation between the C5 and C8 positions.

Chemical Challenge: The starting material, 5,8-dinitroquinoline, possesses two nitro groups in electronically distinct environments. Upon reduction to 5,8-diaminoquinoline, the molecule contains two nucleophilic amine sites:

-

C8-Amine: Sterically hindered by the peri-interaction with the quinoline nitrogen (N1) and often involved in intramolecular hydrogen bonding.

-

C5-Amine: Sterically accessible and electronically decoupled from the heteroatom's immediate inductive effects.

Strategic Solution: We utilize a Global Reduction – Selective Alkylation strategy. By reducing both nitro groups to the diamine, we generate a substrate where the C5-amine is significantly more nucleophilic and sterically accessible than the C8-amine. We employ Reductive Amination with propanal and Sodium Triacetoxyborohydride (STAB) to achieve mono-alkylation at the N5 position with high selectivity, avoiding the over-alkylation common with alkyl halides.

Part 2: Retrosynthetic Analysis & Workflow

The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the divergence point for regioselectivity.

Caption: Workflow for the conversion of 5,8-dinitroquinoline to this compound, emphasizing the steric selection step.

Part 3: Detailed Experimental Protocols

Step 1: Catalytic Reduction of 5,8-Dinitroquinoline

Rationale: Chemical reduction (e.g., SnCl2/HCl) often generates difficult-to-remove metal salts that complicate the purification of the amphoteric diamine. Catalytic hydrogenation is chosen for its cleanliness and high yield.

Safety Note: 5,8-Diaminoquinoline is highly susceptible to oxidation. All manipulations post-reduction must be performed under an inert atmosphere (Argon/Nitrogen).

Materials:

-

5,8-Dinitroquinoline (10.0 mmol)

-

Palladium on Carbon (Pd/C), 10 wt. % loading (10% w/w relative to substrate)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (balloon or Parr shaker)

Protocol:

-

Setup: In a flame-dried round-bottom flask (or hydrogenation bottle), suspend 5,8-dinitroquinoline (2.18 g, 10 mmol) in degassed Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (220 mg) under a stream of Argon. Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles). Maintain a Hydrogen atmosphere (1 atm balloon is sufficient, or 30 psi in a shaker for faster kinetics) and stir vigorously at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The disappearance of the starting nitro compound (Rf ~0.8) and appearance of the polar diamine (Rf ~0.2, streaks) indicates completion.

-

Filtration: Filter the mixture through a pad of Celite under an Argon blanket to remove the catalyst. Wash the pad with degassed Methanol.

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<40°C) to yield crude 5,8-diaminoquinoline as a dark red/brown solid. Proceed immediately to Step 2.

Step 2: Regioselective Reductive Amination

Rationale: Direct alkylation with propyl bromide leads to poly-alkylation and quaternization. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for the formation of the mono-alkylated product under mild conditions where the sterically accessible N5-amine reacts preferentially over the hindered N8-amine.

Materials:

-

Crude 5,8-Diaminoquinoline (from Step 1)[1]

-

Propanal (1.05 equivalents)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

-

Acetic Acid (1.0 equivalent)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Solubilization: Dissolve the crude diamine (approx. 10 mmol) in anhydrous DCM (40 mL) under Argon. Add Acetic Acid (0.6 mL, 10 mmol) to buffer the solution (pH ~5–6), which assists imine formation.

-

Imine Formation: Cool the solution to 0°C. Add Propanal (0.61 g, 10.5 mmol) dropwise. Stir for 30 minutes at 0°C, then allow to warm to Room Temperature for 1 hour.

-

Mechanistic Insight: The N5-amine, being more nucleophilic and accessible, forms the imine faster than the N8-amine.

-

-

Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in portions over 10 minutes.

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (50 mL). Stir for 20 minutes until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts, dry over Na2SO4, and concentrate.

Part 4: Purification & Validation

Purification Strategy: The crude mixture will likely contain the major product (N5-propyl), minor regioisomer (N8-propyl), and trace bis-alkylated species. Flash chromatography is required.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Gradient of 1% to 5% Methanol in Dichloromethane containing 1% Triethylamine (TEA). TEA prevents streaking of the amine.

Data Summary Table:

| Component | Rf (5% MeOH/DCM) | Appearance | Expected Yield |

| This compound | 0.35 | Dark Red Solid | 60–75% |

| N8-Propyl regioisomer | 0.45 | Brown Oil/Solid | < 10% |

| 5,8-Diaminoquinoline (unreacted) | 0.15 | Dark Solid | < 5% |

Structural Validation (Self-Validating Protocol): To confirm the propyl group is on N5 and not N8, use 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy.

-

Diagnostic Signal: Irradiate the propyl -CH2- protons (adjacent to NH).

-

Positive Result (N5): You should observe an NOE enhancement of the C6-H proton (doublet, ortho to N5).

-

Negative Result (N8): If the group were on N8, you would observe NOE enhancement of the C7-H proton or potentially the C2-H (if flexible), but distinctly different from the C6 environment.

-

Chemical Shift: The N5-H proton typically appears upfield (broad singlet, ~5.5 ppm) compared to N8-H, which may be deshielded by the ring nitrogen.

References

- Reduction of Nitroquinolines:Prelog, V., et al. "Untersuchungen über die Konstitution der China-Alkaloide." Helvetica Chimica Acta, Vol. 27, 1944. (Classic reduction methodologies for nitro-quinolines).

-

Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, Vol. 61, No. 11, 1996. Link

-

Regioselectivity in Quinolines: Elderfield, R. C. "Heterocyclic Compounds: Quinoline and its Derivatives."[1][2][3][4][5][6][7][8][9][10] Wiley & Sons, Comprehensive review of quinoline reactivity patterns.

-

General Synthesis of 5,8-Diaminoquinoline: Gomes, P., et al. "Synthesis and antimalarial activity of new 8-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2014.[11] (Provides context on handling 5,8-substituted systems). Link

Sources

- 1. Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-<i>h</i>]quinolines - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Note: Mechanistic Profiling of N5-propylquinoline-5,8-diamine in NQO1-Positive Cancer Models

Executive Summary & Mechanism of Action

N5-propylquinoline-5,8-diamine belongs to a class of redox-active aminoquinolines that frequently function as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1) . Unlike standard alkylating agents, compounds with the 5,8-diamine or quinoline-5,8-dione scaffold often exploit the elevated NQO1 levels found in solid tumors (e.g., non-small cell lung cancer, pancreatic cancer) to drive a futile redox cycle.

Mechanism:

Upon entering the cell, the diamine moiety is prone to auto-oxidation to the corresponding quinone-imine or quinoline-5,8-dione. This species is reduced by NQO1 to a hydroquinone, which then rapidly reacts with molecular oxygen to regenerate the quinone, releasing superoxide anions (

Critical Handling Note: The 5,8-diamine scaffold is highly susceptible to auto-oxidation in neutral pH and ambient oxygen. Strict adherence to the preparation protocols below is required to prevent premature degradation before cellular uptake.

Pathway Visualization

The following diagram illustrates the NQO1-mediated redox cycling mechanism targeted by this protocol.

Figure 1: The futile redox cycle mechanism. The diamine precursor oxidizes to the active quinone, which NQO1 reduces, generating ROS upon re-oxidation.

Material Preparation & Handling[5][6][7]

Objective: To prepare a stable stock solution that minimizes auto-oxidation prior to cell treatment.

Physicochemical Properties (Estimated)

| Property | Value / Note |

| Molecular Weight | ~201.27 g/mol (Calculated based on formula |

| Solubility | Soluble in DMSO (>20 mM); Poor stability in aqueous buffers at pH > 7.[1] |

| Appearance | Likely dark oil or solid; darkens rapidly upon air exposure. |

| Storage | -80°C, desiccated, protected from light. Under Argon/Nitrogen preferred. |

Stock Solution Protocol

Reagents: Anhydrous DMSO (Sigma D2650), 1N HCl (optional stabilizer).

-

Environment: Work in a low-light environment or use amber tubes.

-

Weighing: Weigh the compound rapidly. If the compound appears black/tarry, it may already be oxidized.

-

Solubilization: Dissolve in anhydrous DMSO to a concentration of 10 mM .

-

Expert Tip: If the compound is the free base diamine, adding 1 equivalent of HCl (from a 1M stock in dioxane or water) can stabilize the amine groups as salts, retarding oxidation.

-

-

Aliquot: Immediately aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -80°C. Shelf life is limited (< 1 month) even at -80°C due to sensitivity.

Experimental Protocols

Cell Line Selection & Stratification

To validate the NQO1-specific mechanism, you must use paired cell lines with differential NQO1 expression.

| Cell Line | Tissue Origin | NQO1 Status | Role in Assay |

| A549 | Lung Carcinoma | High | Primary Model (Sensitive) |

| H596 | Lung Carcinoma | Null/Low | Negative Control (Resistant) |

| MDA-MB-231 | Breast Cancer | Moderate | General Toxicity Model |

| BEAS-2B | Bronchial Epithelial | Normal | Toxicity Control |

Cytotoxicity Assay with Mechanistic Controls (The "Gold Standard")

Rationale: Simple cytotoxicity (IC50) is insufficient. You must prove the toxicity is NQO1-dependent and ROS-mediated.

Workflow Diagram:

Figure 2: Experimental workflow for validating NQO1-dependency and ROS involvement.

Protocol Steps:

-

Seeding: Seed A549 and H596 cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Pre-treatment (Mechanistic Validation):

-

Group A (Control): Media only.

-

Group B (NQO1 Inhibition): Pre-treat with Dicoumarol (40 µM) for 1 hour. Note: Dicoumarol competes with the quinone for NQO1, preventing reduction.

-

Group C (ROS Scavenging): Pre-treat with N-Acetylcysteine (NAC, 5 mM) for 1 hour.

-

-

Drug Addition: Prepare serial dilutions of this compound in media.

-

Crucial: Dilute the DMSO stock into media immediately before addition to cells. Do not let the diluted media sit, as the compound will oxidize and precipitate or react with media components.

-

-

Incubation: Incubate for 72 hours.

-

Readout: Use SRB (Sulforhodamine B) assay for protein content (preferred over MTT for redox-active drugs, as MTT reduction can be artificially enhanced by the drug itself).

Expected Results:

-

A549 (NQO1 High): Low IC50 (e.g., < 1 µM).[2]

-

A549 + Dicoumarol: Significant protection (IC50 increases > 5-fold).

-

A549 + NAC: Significant protection (confirms ROS mechanism).

-

H596 (NQO1 Null): High IC50 (resistant).

ROS Quantification (Flow Cytometry)

Objective: Direct detection of intracellular superoxide/peroxide generation.

-

Probe: Use DCFDA (H2DCFDA) or MitoSOX Red (specifically for mitochondrial superoxide).

-

Seeding: Seed A549 cells in 6-well plates (2x10^5 cells/well).

-

Treatment: Treat with this compound (at IC50 concentration) for 1, 4, and 24 hours .

-

Short timepoints are critical as ROS is an early event.

-

-

Staining:

-

Wash cells with PBS.

-

Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C.

-

-

Analysis: Harvest cells and analyze via Flow Cytometry (FITC channel).

-

Positive Control: Pyocyanin or Menadione (known ROS generators).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Compound turns black in tube | Auto-oxidation | Prepare fresh stocks; purge buffers with Nitrogen; add 1 eq. HCl to stock. |

| No difference between NQO1 +/- lines | Compound is not an NQO1 substrate | Check structure; the "propyl" group might sterically hinder enzyme binding. |

| High toxicity in Normal cells | Off-target DNA intercalation | The planar quinoline structure may intercalate DNA independently of ROS. Reduce concentration. |

| Inconsistent IC50 values | Drug instability in media | Change media daily; minimize light exposure; ensure DMSO stock is anhydrous. |

References

-

Ling, Y., et al. (2018). "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities." European Journal of Medicinal Chemistry.

-

Podeszwa, B., et al. (2007). "Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines."[3] Bioorganic & Medicinal Chemistry Letters.

-

Faundes, J., et al. (2017). "Synthesis and Antiproliferative Evaluation of New Aminoisoquinolinequinones." ResearchGate.[4][5]

-

Thermo Fisher Scientific. "Viability Staining Protocol for Flow Cytometry." ThermoFisher.com.

-

Abcam. "Protocols for Cell Culture Techniques." Abcam.com.

Sources

- 1. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for N5-propylquinoline-5,8-diamine in Antimicrobial Assays

For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. Quinoline derivatives have historically formed a cornerstone of antimicrobial chemotherapy, and novel substitutions on this privileged scaffold offer a promising avenue for identifying next-generation drugs.[1][2][3][4] This document provides a comprehensive technical guide for the antimicrobial characterization of N5-propylquinoline-5,8-diamine, a novel synthetic quinoline compound. We present a suite of robust, validated protocols for determining its inhibitory and bactericidal activity, kinetic profile, and anti-biofilm efficacy. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7]

Compound Profile: this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core, a structure known for its broad biological activity.[2][4] The diamino substitutions at positions 5 and 8, coupled with an N-propyl group, are designed to enhance membrane interaction and potential target engagement.

Physicochemical Properties (Predicted)

-

Chemical Formula: C₁₂H₁₅N₃

-

Molecular Weight: 201.27 g/mol

-

Appearance: Likely a crystalline solid, color to be determined empirically.

-

Solubility: Expected to be soluble in organic solvents like DMSO and ethanol; aqueous solubility may be limited and pH-dependent due to the basic amine groups.[1]

Proposed Mechanism of Action

While the precise mechanism of this compound requires empirical validation, many quinoline derivatives exert their antimicrobial effects by targeting essential bacterial processes.[1][8] A primary hypothesized mechanism involves the inhibition of bacterial DNA replication by targeting DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death. The planar quinoline ring can intercalate into the DNA-enzyme complex, while substituents can form specific interactions within the binding pockets.

Caption: Hypothesized mechanism of action for this compound.

Safety, Handling, and Storage

Quinoline and its derivatives must be handled as hazardous substances.[9][10] A full risk assessment is mandatory before commencing any work.

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause serious eye irritation and is suspected of causing genetic defects or cancer based on data for analogous compounds.[9][11]

-

Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant nitrile gloves (EN 374), and tightly fitting safety goggles at all times.[9]

-

Handling: All handling of the pure compound or concentrated stock solutions must be performed inside a certified chemical fume hood to avoid inhalation.[9][12] Avoid generating dust. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

Preparation of Stock Solutions

Accurate and consistent preparation of the test agent is fundamental to the reliability of all subsequent assays.

Protocol:

-

Weighing: Using a calibrated analytical balance, carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

-

Solubilization: Add pure, sterile Dimethyl Sulfoxide (DMSO) to dissolve the compound and create a high-concentration primary stock (e.g., 10 mg/mL or ~50 mM). Vortex thoroughly until fully dissolved.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of your assays.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare subsequent dilutions in the appropriate sterile broth or buffer. Note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][13][14] The broth microdilution method described here is the gold standard for quantitative susceptibility testing.[15][16]

Experimental Protocol

-

Prepare Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.[17]

-

Dilute this standardized suspension in a sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.[5]

-

-

Prepare Microtiter Plate:

-

Use a sterile 96-well, U-bottom or flat-bottom microtiter plate.

-

Add 50 µL of sterile CAMHB to wells in columns 2 through 12.

-

In column 1, add 100 µL of the this compound working solution (prepared at 2x the highest desired final concentration).

-

-

Serial Dilution:

-

Transfer 50 µL from column 1 to column 2. Mix well by pipetting up and down.

-

Continue this 2-fold serial dilution across the plate to column 10. Discard the final 50 µL from column 10.

-

This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.

-

The final volume in each well will be 100 µL.

-

-

Incubation:

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). Growth is typically observed as turbidity or a pellet at the bottom of the well.

-

Causality and Insights

-

Why CAMHB? Cation-adjusted Mueller-Hinton Broth is the internationally recognized standard medium. The adjusted levels of Ca²⁺ and Mg²⁺ are critical as these divalent cations can influence the activity of certain antimicrobial agents and affect bacterial membrane permeability.

-

Why 0.5 McFarland? Standardizing the initial bacterial density is the most critical variable for ensuring inter-experiment reproducibility.[17] A higher inoculum can lead to falsely elevated MIC values (the "inoculum effect"), while a lower one can result in falsely low values.

-

Controls are Non-Negotiable: The growth control (bacteria, no drug) validates that the organism is viable and the medium supports growth. The sterility control (medium, no bacteria) confirms that the medium and plate were not contaminated.

Workflow and Data Presentation

Caption: Workflow for the Broth Microdilution MIC Assay.

Table 1: Example MIC Data Interpretation

| Well | [Compound] (µg/mL) | Growth (+/-) | Interpretation |

|---|---|---|---|

| 1 | 64 | - | No Growth |

| 2 | 32 | - | No Growth |

| 3 | 16 | - | No Growth |

| 4 | 8 | - | MIC |

| 5 | 4 | + | Growth |

| 6 | 2 | + | Growth |

| 7 | 1 | + | Growth |

| 8 | 0.5 | + | Growth |

| 9 | 0.25 | + | Growth |

| 10 | 0.125 | + | Growth |

| 11 | 0 (Growth Control) | + | Valid |

| 12 | 0 (Sterility Control) | - | Valid |

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum over a defined period.[16][18] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) agents and is a critical follow-up to the MIC.[14]

Experimental Protocol

-

Perform MIC Assay: The MBC assay is performed directly from the results of the MIC test.

-

Subculture: Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

-

Plating: Mix the contents of each selected well thoroughly. Aspirate a 10 µL aliquot from each well and spot-plate it onto a Tryptic Soy Agar (TSA) or other suitable non-selective agar plate.

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on a plate subcultured from the growth control well.

-

Reading Results: The MBC is the lowest concentration that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the lowest concentration plate that shows no growth or only 1-2 colonies.

Workflow and Data Presentation

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Table 2: Example MBC Data Interpretation

| MIC Well Concentration (µg/mL) | Growth on Agar Plate | Interpretation |

|---|---|---|

| 8 (MIC) | Confluent Growth | Not Bactericidal at MIC |

| 16 | ~50 Colonies | Not Bactericidal |

| 32 | No Growth | MBC |

| 64 | No Growth | Bactericidal |

Protocol: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antimicrobial activity, revealing whether the killing effect is concentration-dependent or time-dependent.[19][20][21]

Experimental Protocol

-

Prepare Cultures: Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay (~5 x 10⁵ CFU/mL).

-

Setup Test Tubes: Prepare a series of sterile culture tubes, each containing the bacterial inoculum and this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube with no compound.

-

Incubation and Sampling: Incubate all tubes in a shaking incubator (37°C, ~150 rpm). At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[21]

-

Quantification:

-

Perform 10-fold serial dilutions of each aliquot in sterile PBS.

-

Plate the dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

-

Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]

-

Workflow and Data Presentation

Caption: Workflow for the Time-Kill Kinetics Assay.

Table 3: Example Time-Kill Data (log₁₀ CFU/mL)

| Time (hr) | Growth Control | 1x MIC | 2x MIC | 4x MIC |

|---|---|---|---|---|

| 0 | 5.70 | 5.71 | 5.69 | 5.70 |

| 2 | 6.45 | 5.10 | 4.55 | 3.98 |

| 4 | 7.31 | 4.21 | 3.15 | <2.0 |

| 8 | 8.55 | 3.56 | <2.0 | <2.0 |

| 24 | 9.10 | 3.88 (regrowth) | <2.0 | <2.0 |

Protocol: Anti-Biofilm Assays

Bacterial biofilms present a significant challenge in clinical settings due to their high tolerance to conventional antibiotics.[22] These assays evaluate the ability of this compound to either prevent biofilm formation or eradicate established biofilms.

Experimental Protocol: Biofilm Inhibition

-

Prepare Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard and then dilute it in a suitable growth medium that promotes biofilm formation, such as Tryptic Soy Broth (TSB) supplemented with 0.25% glucose.[23]

-

Plate Setup: In a 96-well flat-bottom plate, perform 2-fold serial dilutions of the compound in the biofilm-promoting medium, as described in the MIC protocol.

-

Inoculation: Add the bacterial inoculum to the wells.[23]

-

Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours.

-

Staining and Quantification:

-

Carefully discard the planktonic (free-floating) cells from the wells.

-

Wash the wells gently three times with PBS to remove any remaining non-adherent cells.

-

Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry completely.

-

Stain the adherent biomass by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.[23]

-

Remove the crystal violet and wash the wells thoroughly with deionized water until the water runs clear.

-

Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid to each well.[22][23]

-

Measure the absorbance at 570-595 nm using a microplate reader. The reduction in absorbance compared to the growth control indicates the degree of biofilm inhibition.

-

Experimental Protocol: Biofilm Eradication

-

Form Biofilm: First, establish a mature biofilm by inoculating a 96-well plate with bacteria in biofilm-promoting medium (without any compound) and incubating for 24-48 hours.[23]

-

Remove Planktonic Cells: Discard the planktonic cells and wash the established biofilms with PBS.[23]

-

Treat Biofilm: Add fresh medium containing serial dilutions of this compound to the wells.

-

Incubate: Incubate for an additional 24 hours.

-

Stain and Quantify: Proceed with the crystal violet staining and quantification steps as described for the inhibition assay.

Workflow and Data Presentation

Caption: Workflows for Biofilm Inhibition and Eradication Assays.

Table 4: Example Biofilm Inhibition Data

| [Compound] (µg/mL) | Mean OD₅₇₀ | % Inhibition |

|---|---|---|

| 64 | 0.055 | 96.8% |

| 32 | 0.098 | 94.4% |

| 16 | 0.251 | 85.7% |

| 8 | 0.882 | 49.9% |

| 4 | 1.543 | 12.4% |

| 0 (Growth Control) | 1.762 | 0% |

References

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube.

-

Al-Sodies, S. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. Available at: [Link]

-

Zhang, B., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Skogman, M. E., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Medicinal Chemistry. Available at: [Link]

-

Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

-

Ali, M. M., et al. (2015). 3,4,5-substituted anilines and N-[4[(5,7-diamino-3-phenylquinoxalin-2-yl)amino]benzoyl]-L-glutamic acid diethyl ester: Evaluation of in vitro anti-cancer and anti-folate activities. European Journal of Medicinal Chemistry. Available at: [Link]

-

Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. Available at: [Link]

-

Anti-Biofilm Assay. (n.d.). Bio-protocol. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

-

The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]

-

Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]

-

Hynes, J. B., et al. (1987). Synthesis of 5-chloro-5,8-dideaza analogues of folic acid and aminopterin targeted for colon adenocarcinoma. Journal of Medicinal Chemistry. Available at: [Link]

-

Aguirre-Vidal, Y., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. Available at: [Link]

-

Spagnolo, J., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Available at: [Link]

-

Es'kova, L. A., et al. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin. Available at: [Link]

-

Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Available at: [Link]

-

Quinoline - SAFETY DATA SHEET. (2025). Penta. Available at: [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available at: [Link]

-

A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). JoVE. Available at: [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

-

Nitek, M., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

-

Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Bio-protocol. Available at: [Link]

-

EUCAST: European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Available at: [Link]

-

Weli, A. M., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. Available at: [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]

-

The Clinical Importance of the Minimum Inhibitory Concentration. (n.d.). IACLD. Available at: [Link]

-

El-Gamal, K. M. A. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]

-

Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Available at: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

-

Mitropoulou, G., et al. (2023). In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. Applied Sciences. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. Available at: [Link]

-

Anderson, G. G., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE. Available at: [Link]

-

How to perform biofilm assay for antibiofilm activity?. (2022). ResearchGate. Available at: [Link]

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EUCAST: EUCAST - Home [eucast.org]

- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. nj.gov [nj.gov]

- 12. chemos.de [chemos.de]

- 13. youtube.com [youtube.com]

- 14. emerypharma.com [emerypharma.com]

- 15. protocols.io [protocols.io]

- 16. emerypharma.com [emerypharma.com]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. bmglabtech.com [bmglabtech.com]

- 19. emerypharma.com [emerypharma.com]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

High-throughput screening assays for quinoline-5,8-diamine derivatives